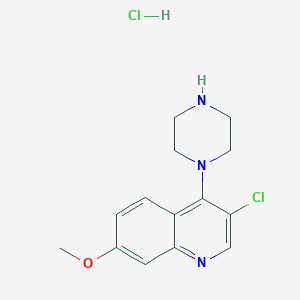
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a piperazine ring at the 4th position of the quinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-7-methoxyquinoline.
Nucleophilic Substitution: The 4-position of the quinoline ring is then subjected to nucleophilic substitution with piperazine. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted piperazine derivatives.
科学研究应用
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular interactions are still under investigation, but its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system disorders.
相似化合物的比较
Similar Compounds
3-Chloro-4-(piperazin-1-yl)quinoline: Lacks the methoxy group at the 7th position.
7-Methoxy-4-(piperazin-1-yl)quinoline: Lacks the chlorine atom at the 3rd position.
4-(Piperazin-1-yl)quinoline: Lacks both the chlorine atom and the methoxy group.
Uniqueness
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is unique due to the presence of both the chlorine atom and the methoxy group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry.
属性
CAS 编号 |
1203579-72-9 |
|---|---|
分子式 |
C14H17Cl2N3O |
分子量 |
314.2 g/mol |
IUPAC 名称 |
3-chloro-7-methoxy-4-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O.ClH/c1-19-10-2-3-11-13(8-10)17-9-12(15)14(11)18-6-4-16-5-7-18;/h2-3,8-9,16H,4-7H2,1H3;1H |
InChI 键 |
YQSQGVSAGCUWHN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCNCC3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

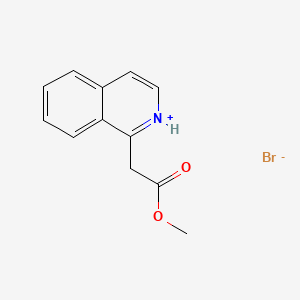
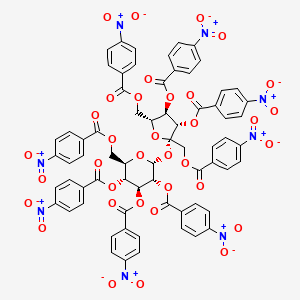
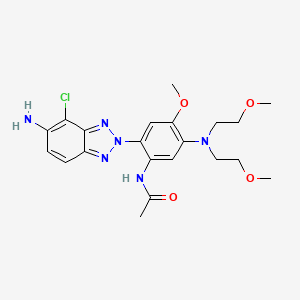

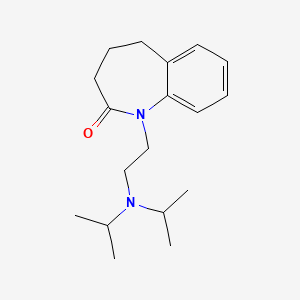
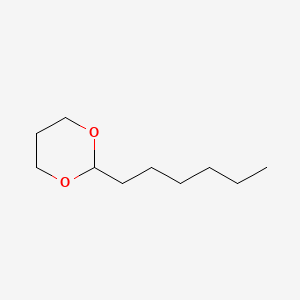
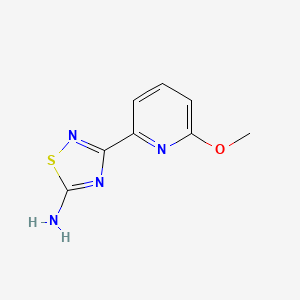
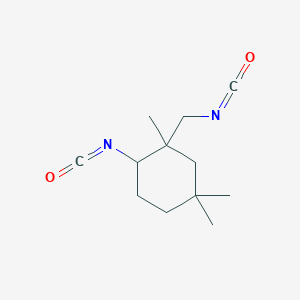
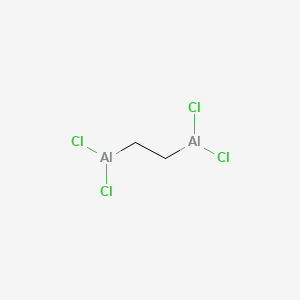
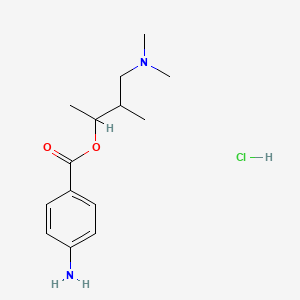
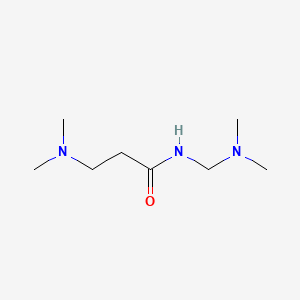
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
